molecular formula C7H12O B1610771 1-Cyclobutylpropan-2-one CAS No. 13027-76-4

1-Cyclobutylpropan-2-one

Cat. No. B1610771
CAS RN: 13027-76-4
M. Wt: 112.17 g/mol
InChI Key: DSZACMSTKNWDET-UHFFFAOYSA-N
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Description

1-Cyclobutylpropan-2-one, also known as CBP, is a cyclic ketone that is commonly used as a building block in organic synthesis. CBP has a unique structure that makes it a valuable intermediate in the production of various pharmaceuticals, agrochemicals, and fine chemicals.

Scientific Research Applications

Synthesis of Spirocyclic Cyclopentanones

Cyclobutyl phenyl sulfide, a precursor of cyclobutyl phenyl sulfoxide, is extremely useful for the synthesis of spirocyclic cyclopentanones. These compounds are significant in the development of potent glucokinase activators (GKAs), potentially useful in treating type 2 diabetes (Fyfe & Rasamison, 2005).

Peptide Synthesis

1-Cyclobutylpropan-2-one is involved in the synthesis of peptidotriazoles on solid phases. This method, involving copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides, is essential for incorporating 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains (Tornøe, Christensen, & Meldal, 2002).

Organo- and Hydrogels Formation

Research demonstrates the use of Cyclo(L-Tyr-L-Lys) derivatives, synthesized from 1-Cyclobutylpropan-2-one, in creating organo- and hydrogelators. These compounds have shown potential in gelating various polar organic solvents and forming robust thermoreversible hydrogels (Xie, Zhang, Ye, & Feng, 2009).

Allylic Oxidation Catalyst

Nitrogen-doped carbon nanotubes (NCNTs), synthesized from compounds including 1-Cyclobutylpropan-2-one, have been investigated as catalysts in the selective allylic oxidation of cyclohexene. These catalysts demonstrate high conversion rates and are competitive with traditional metal catalysts (Cao, Yu, Peng, & Wang, 2014).

SEI-Forming Additive in Lithium-Ion Batteries

1-Fluoropropane-2-one, a related compound, has been studied as an effective SEI (solid electrolyte interface) additive in lithium-ion batteries. This compound enhances first cycle efficiency and long-term cycling stability (Krämer, Schmitz, Passerini, Winter, & Schreiner, 2012).

Antagonists of VLA-4

The synthesis of 3-aminocyclobut-2-en-1-ones, derived from 1-Cyclobutylpropan-2-one, has shown potential in creating potent antagonists of VLA-4, a molecule involved in immune responses (Brand, de Candole, & Brown, 2003).

Antimycobacterial Activity

A study on 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds, derived from 1-Cyclobutylpropan-2-one, revealed significant in vitro and in vivo antimycobacterial activities, particularly against multidrug-resistant Mycobacterium tuberculosis (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007).

properties

IUPAC Name

1-cyclobutylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6(8)5-7-3-2-4-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZACMSTKNWDET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502000
Record name 1-Cyclobutylpropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutylpropan-2-one

CAS RN

13027-76-4
Record name 1-Cyclobutylpropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclobutylpropan-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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